molecular formula C10H9NO B1298935 2-(1H-Pyrrol-1-Yl)Phenol CAS No. 32277-91-1

2-(1H-Pyrrol-1-Yl)Phenol

Cat. No. B1298935
CAS RN: 32277-91-1
M. Wt: 159.18 g/mol
InChI Key: NZABOAAWARHJSH-UHFFFAOYSA-N
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Patent
US03984436

Procedure details

109 g of o-aminophenol and 132 g of 2,5-dimethoxy-tetrahydrofurane in 700 ml of glacial acetic acid are heated to the boil for 30 minutes. After cooling, the reaction mixture is filtered and the polymeric material is thus removed. The filtrate is evaporated in vacuo, the residue is dissolved in approx. 1 liter of ethyl acetate and the solution is washed with 200 ml of water. The dark oil which remains after drying and evaporating the organic phase is distilled in a bulb tube under a high vacuum. This gives o-(pyrrol-1-yl)-phenol of boiling point 115°-125° C/0.05 mm Hg gives an oil which gradually crystallises and melts at 46°-49° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].CO[CH:11]1[CH2:15][CH2:14][CH:13](OC)O1>C(O)(=O)C>[N:1]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[OH:8])[CH:11]=[CH:15][CH:14]=[CH:13]1

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
132 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the polymeric material is thus removed
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in approx. 1 liter of ethyl acetate
WASH
Type
WASH
Details
the solution is washed with 200 ml of water
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
evaporating the organic phase
DISTILLATION
Type
DISTILLATION
Details
is distilled in a bulb tube under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.